N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
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Overview
Description
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2. It is known for its unique structure, which includes a trifluoroethyl group attached to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context. The trifluoroethyl group plays a crucial role in its activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride include:
- N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
- (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoroethyl group attached to the piperidine ring. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16ClF3N2 |
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Molecular Weight |
232.67 g/mol |
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H |
InChI Key |
VERLVARSJVCFQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC(F)(F)F.Cl |
Origin of Product |
United States |
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